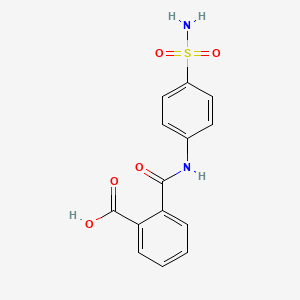

4'-Sulfamoylphthalanilic Acid

説明

4’-Sulfamoylphthalanilic Acid is a chemical compound with the molecular formula C14H12N2O5S It is known for its unique structure, which includes a sulfonamide group attached to a phthalanilic acid moiety

特性

IUPAC Name |

2-[(4-sulfamoylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c15-22(20,21)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)(H2,15,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVPRRWOHHTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290082 | |

| Record name | 4'-Sulfamoylphthalanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6955-49-3 | |

| Record name | NSC66425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Sulfamoylphthalanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Sulfamoylphthalanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Sulfamoylphthalanilic Acid typically involves the reaction of phthalic anhydride with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Phthalic Anhydride+Sulfanilamide→4’-Sulfamoylphthalanilic Acid

Industrial Production Methods: Industrial production of 4’-Sulfamoylphthalanilic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Oxidation Reactions

4-SPA undergoes oxidation primarily at the aromatic amine and methyl groups under acidic or enzymatic conditions.

Key Findings:

-

Vanadium(V)-catalyzed oxidation : In the presence of vanadium pentoxide and nitric acid (30–100% w/w), the methyl group of intermediates leading to 4-SPA is oxidized to a carboxylic acid at 130–170°C .

-

Enzymatic oxidation : Microbial biotransformation by Aspergillus candidus and Cunninghamella echinulata modifies the sulfamoyl group, generating hydroxylated metabolites.

Reduction Reactions

The nitro group in precursors of 4-SPA is reduced to an amine under catalytic hydrogenation conditions.

Experimental Conditions:

| Reagent | Catalyst | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| H₂ | Pd/C (10%) | 40°C | 3 bar | 83% | |

| H₂ | Raney nickel | 40°C | 3 bar | 81% |

Reduction of 2-nitro-4-sulfamoylbenzoic acid derivatives produces 4-SPA with high efficiency .

Substitution Reactions

The sulfamoyl (-SO₂NH₂) and chloro groups in 4-SPA participate in nucleophilic substitutions.

Notable Examples:

-

Methoxymethylation : Treatment with formaldehyde and methanol under reflux substitutes the sulfamoyl group with methoxymethyl, forming N-benzyl-4-chloro-5-(methoxymethyl-sulfamoyl)anthranilic acid .

-

Ethylthiolation : Reaction with ethanethiol and formaldehyde yields N-furfuryl-4-chloro-5-(ethylthiomethyl-sulfamoyl)anthranilic acid .

Biochemical Interactions

4-SPA derivatives exhibit bioactivity through enzyme inhibition and receptor binding:

Enzyme Targets:

-

RPA70N (Replication Protein A) : Anthranilic acid-based sulfonamides, including 4-SPA analogs, bind to the RPA70N cleft via charge-charge interactions with Arg41 and hydrophobic packing with Site-1 residues (Figure 3C) .

Pharmacological Effects:

-

Diuretic activity : The furfuryl amine salt of 4-SPA shows enhanced diuretic and saluretic effects compared to furosemide in rodent models .

-

Antiedema action : Demonstrated in ischemia-reperfusion injury models .

Synthetic Routes

4-SPA is synthesized via a three-step process:

-

Sulfonation :

-

Oxidation :

-

Reduction :

Stability and Degradation

4-SPA precipitates in acidic media (pH 0–1) and degrades under prolonged UV exposure .

科学的研究の応用

4’-Sulfamoylphthalanilic Acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4’-Sulfamoylphthalanilic Acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Sulfanilamide: A simpler sulfonamide compound with similar antimicrobial properties.

Phthalanilic Acid: Lacks the sulfonamide group but shares the phthalanilic acid moiety.

Sulfanilic Acid: Contains a sulfonamide group but differs in the overall structure.

Uniqueness: 4’-Sulfamoylphthalanilic Acid is unique due to the combination of the sulfonamide group and the phthalanilic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

生物活性

4'-Sulfamoylphthalanilic Acid, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to anthranilic acid and exhibits various pharmacological effects, including antimicrobial, antioxidant, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to an anthranilic acid backbone. The presence of substituents on the aromatic rings significantly influences its biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit selective antimicrobial properties. A study highlighted that various anthranilic acid sulfonamides showed antifungal activity against Candida albicans, with inhibition rates between 25-50% at concentrations as low as 4 μg/mL . This suggests that this compound may be effective against fungal infections.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Inhibition (%) | Target Organism | Concentration (μg/mL) |

|---|---|---|---|

| This compound | 25-50 | Candida albicans | 4 |

| Other Sulfonamides | Varied | Various Gram-positive | Higher concentrations |

Antioxidant Activity

The antioxidant properties of this compound have been investigated through radical scavenging assays. Compounds derived from anthranilic acid have shown significant antioxidant activity, with some exhibiting superoxide dismutase (SOD) mimetic effects. This activity is crucial for mitigating oxidative stress in biological systems .

Cytotoxicity

Cytotoxicity studies reveal that this compound can selectively induce cell death in certain cancer cell lines. For instance, compounds with electron-withdrawing groups at the C-4' position demonstrated higher cytotoxicity towards MOLT-3 cells, with IC50 values indicating effective concentrations for inducing apoptosis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MOLT-3 | 15.71 |

| Other Sulfonamides | MOLT-3 | Varies |

Case Studies

A notable case study examined the therapeutic potential of sulfonamide derivatives in treating fungal infections and cancer. The study demonstrated that compounds similar to this compound exhibited significant antifungal activity at minimal concentrations while also showing promise in selectively targeting cancer cells without affecting normal cells .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Fungal Growth : By disrupting cellular processes in fungi, leading to reduced viability.

- Scavenging Reactive Oxygen Species (ROS) : Through its antioxidant properties, it mitigates oxidative damage.

- Induction of Apoptosis : In cancer cells, potentially through mitochondrial pathways or caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。